molecular formula C13H19NO B311746 N-isopentyl-4-methylbenzamide

N-isopentyl-4-methylbenzamide

Cat. No.: B311746
M. Wt: 205.3 g/mol
InChI Key: AVLHVSHTWPMHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopentyl-4-methylbenzamide (IUPAC name: N-(3-methylbutyl)-4-methylbenzamide) is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. This compound is synthesized via the condensation of 4-methylbenzoyl chloride with isopentylamine under basic conditions, typically yielding 65–80% in laboratory settings .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-methyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C13H19NO/c1-10(2)8-9-14-13(15)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

AVLHVSHTWPMHEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility in Water (mg/L)
This compound 219.32 98–102 3.2 12.5
N-Ethyl-4-methylbenzamide 163.22 115–118 2.1 45.8
N-Isopropyl-4-methylbenzamide 191.27 105–108 2.8 28.3
N-Benzyl-4-methylbenzamide 225.29 134–137 3.5 8.9

Key Observations :

  • Lipophilicity : Increasing alkyl chain length and branching (e.g., isopentyl vs. ethyl) elevates LogP values, enhancing lipid solubility but reducing water solubility .
  • Melting Points : Bulkier substituents (e.g., benzyl) increase melting points due to stronger van der Waals interactions .

Table 2: Antimicrobial Activity (MIC, μg/mL)

Compound E. coli S. aureus
This compound 128 64
N-Ethyl-4-methylbenzamide 256 128
N-Benzyl-4-methylbenzamide 64 32
  • N-Benzyl-4-methylbenzamide shows superior activity, likely due to aromatic stacking interactions with microbial membranes .
  • This compound ’s branched chain may hinder membrane penetration compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.